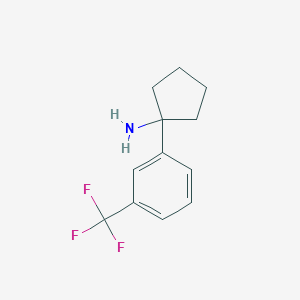

1-(3-(Trifluoromethyl)phenyl)cyclopentanamine

Description

1-(3-(Trifluoromethyl)phenyl)cyclopentanamine is a cyclopentane-based amine derivative with a meta-substituted trifluoromethylphenyl group. The trifluoromethyl (-CF₃) group confers high electronegativity and lipophilicity, making the compound relevant in medicinal chemistry for targeting hydrophobic binding pockets in enzymes or receptors. Its molecular formula is C₁₂H₁₄F₃N, with a molecular weight of 229.24 g/mol . The compound’s predicted pKa is 10.27, suggesting moderate basicity, and it has a boiling point of 248.4°C (predicted) .

Properties

Molecular Formula |

C12H14F3N |

|---|---|

Molecular Weight |

229.24 g/mol |

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]cyclopentan-1-amine |

InChI |

InChI=1S/C12H14F3N/c13-12(14,15)10-5-3-4-9(8-10)11(16)6-1-2-7-11/h3-5,8H,1-2,6-7,16H2 |

InChI Key |

JTQCHEGMNUGFPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC(=CC=C2)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopentanamine typically involves the following steps:

Formation of the Trifluoromethylphenyl Intermediate: The starting material, 3-(Trifluoromethyl)benzaldehyde, undergoes a series of reactions to form the intermediate 3-(Trifluoromethyl)phenyl ketone.

Cyclopentanone Addition: The intermediate is then reacted with cyclopentanone in the presence of a suitable catalyst, such as a Lewis acid, to form the desired cyclopentanamine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)cyclopentanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or primary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-(Trifluoromethyl)phenyl)cyclopentanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)cyclopentanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Varying Cycloalkane Rings

Substituent Position and Electronic Effects

Halogenated and Fluorinated Derivatives

- Fluorine Substitution : Fluorine atoms (e.g., in 1-(2,6-Difluorophenyl)cyclopentanamine Hydrochloride) improve metabolic stability and membrane permeability due to their small size and high electronegativity .

- N-Methylation : The addition of a methyl group to the amine (e.g., in 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine) reduces basicity and may alter receptor selectivity .

Key Research Findings

Biological Activity

1-(3-(Trifluoromethyl)phenyl)cyclopentanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentanamine core with a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical and biological properties. The molecular formula is C12H14F3N, with a molecular weight of approximately 261.31 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

1. Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. Preliminary studies have shown that compounds with trifluoromethyl substitutions often display increased binding affinity to biological targets, potentially leading to inhibition of cancer cell growth. For instance, in vitro studies suggest that this compound can modulate signaling pathways involved in cell proliferation and apoptosis.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Target Cells | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | Various cancer lines | Inhibition of growth and induction of apoptosis |

| Curcumin Analogue | 11.20 - 34.99 | MDA-MB-231 | NF-kB signaling pathway modulation |

| C-150 | 0.52 | GBM cells | Induction of ER stress |

2. Enzyme Interaction Studies

The compound has been investigated for its interactions with various enzymes. Studies suggest that it may inhibit specific enzyme activities, which could be beneficial in treating diseases characterized by abnormal enzyme function.

Table 2: Enzyme Inhibition Studies

| Enzyme Type | Inhibition (%) | Reference |

|---|---|---|

| Cyclooxygenase-2 | TBD | |

| Protein Kinase A | TBD |

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the cyclopentanamine core followed by the introduction of the trifluoromethyl group. Various synthetic routes have been explored to optimize yield and purity.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study evaluated the cytotoxic effects of the compound on prostate cancer cells (PC-3 and DU 145), finding significant inhibition of cell growth with IC50 values around 25-35 μM.

- Case Study 2 : Another investigation focused on the compound's ability to induce apoptosis in breast cancer cell lines, showing promising results in enhancing cell death compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.